Cas no 78748-23-9 (Benzenamine,3-[4-(trifluoromethyl)phenoxy]-)
78748-23-9 structure
Product Name:Benzenamine,3-[4-(trifluoromethyl)phenoxy]-
Numero CAS:78748-23-9
MF:C13H10F3NO
MW:253.2198138237
CID:553463
PubChem ID:13041868
Update Time:2025-04-19
Benzenamine,3-[4-(trifluoromethyl)phenoxy]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,3-[4-(trifluoromethyl)phenoxy]-
- 3-(4-TRIFLUOROMETHYL-PHENOXY)-PHENYLAMINE
- 3-[4-(Trifluoromethyl)phenoxy]aniline
- AG-H-15810
- AGN-PC-00KLB2
- CTK5E6058
- SureCN4703990
- 3-(4-trifluoromethylphenoxy)aniline
- 3-(4 trifluoromethylphenoxy)aniline
- SCHEMBL4703990
- 78748-23-9
- DTXSID10516102
- MFCD06656970
- AKOS011943485
- A1-47897
- 3- (4-TRIFLUOROMETHYLPHENOXY)ANILINE
- D87604
-
- MDL: MFCD06656970
- Inchi: 1S/C13H10F3NO/c14-13(15,16)9-4-6-11(7-5-9)18-12-3-1-2-10(17)8-12/h1-8H,17H2
- Chiave InChI: DZNVRNCBAGNCJK-UHFFFAOYSA-N
- Sorrisi: FC(C1C=CC(=CC=1)OC1C=CC=C(C=1)N)(F)F
Proprietà calcolate
- Massa esatta: 253.07144843g/mol
- Massa monoisotopica: 253.07144843g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 262
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 35.2Ų
Benzenamine,3-[4-(trifluoromethyl)phenoxy]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P005KBB-100mg |
Benzenamine,3-[4-(trifluoromethyl)phenoxy]- |
78748-23-9 | 95% | 100mg |
$258.00 | 2024-04-21 | |
| 1PlusChem | 1P005KBB-250mg |
Benzenamine,3-[4-(trifluoromethyl)phenoxy]- |
78748-23-9 | 95% | 250mg |
$457.00 | 2024-04-21 | |
| 1PlusChem | 1P005KBB-1g |
Benzenamine,3-[4-(trifluoromethyl)phenoxy]- |
78748-23-9 | 95% | 1g |
$980.00 | 2024-04-21 |
Benzenamine,3-[4-(trifluoromethyl)phenoxy]- Letteratura correlata
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
78748-23-9 (Benzenamine,3-[4-(trifluoromethyl)phenoxy]-) Prodotti correlati
- 349-55-3(3-Methoxy-5-(trifluoromethyl)aniline)
- 57478-19-0(4-(4-(Trifluoromethyl)phenoxy)aniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso